molecular formula C6H12ClNSi B107024 (3-Cyanopropyl)dimethylchlorosilane CAS No. 18156-15-5

(3-Cyanopropyl)dimethylchlorosilane

Cat. No.: B107024
CAS No.: 18156-15-5
M. Wt: 161.7 g/mol
InChI Key: GPIARXZSVWTOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyanopropyl)dimethylchlorosilane is an organosilicon compound with the molecular formula C6H12ClNSi. It is a clear, colorless to straw-colored liquid that is sensitive to moisture. This compound is primarily used as an intermediate in organic synthesis and as a coupling agent in various industrial applications .

Mechanism of Action

Target of Action

(3-Cyanopropyl)dimethylchlorosilane is a chemical compound with the molecular formula C6H12ClNSi . The primary targets of this compound are not explicitly mentioned in the available literature. More research is needed to identify its specific targets and their roles.

Mode of Action

It’s known that silane reagents like this one are often used in surface modification processes They can form covalent bonds with surfaces, altering their properties

Result of Action

It’s known that exposure to this compound can cause skin and eye irritation , suggesting that it may interact with cellular membranes or other biological molecules. More research is needed to elucidate the specific effects of this compound at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to react rapidly with moisture, water, and protic solvents . Therefore, the presence of these substances in the environment could potentially affect its action. Its storage temperature is also an important factor for its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Cyanopropyl)dimethylchlorosilane is typically synthesized through the reaction of (3-cyanopropyl)dimethylsilane with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

(3-Cyanopropyl)dimethylsilane+Thionyl chlorideThis compound+Sulfur dioxide+Hydrogen chloride\text{(3-Cyanopropyl)dimethylsilane} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} (3-Cyanopropyl)dimethylsilane+Thionyl chloride→this compound+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The reaction is typically conducted at elevated temperatures and may involve the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: (3-Cyanopropyl)dimethylchlorosilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts rapidly with water to form (3-cyanopropyl)dimethylsilanol and hydrogen chloride.

    Substitution: Can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Addition: Can participate in addition reactions with unsaturated compounds.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under ambient conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Addition: Unsaturated compounds under controlled temperature and pressure.

Major Products:

Scientific Research Applications

(3-Cyanopropyl)dimethylchlorosilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a coupling agent to improve the adhesion of polymers to inorganic surfaces.

    Biology: Employed in the modification of biomolecules to enhance their stability and functionality.

    Medicine: Utilized in the development of drug delivery systems and as a reagent in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of silicone-based materials, coatings, and adhesives.

Comparison with Similar Compounds

  • (3-Cyanopropyl)dimethylsilane
  • (3-Cyanopropyl)trimethoxysilane
  • (3-Cyanopropyl)methyldichlorosilane

Comparison: (3-Cyanopropyl)dimethylchlorosilane is unique due to its specific reactivity with nucleophiles, which makes it a valuable intermediate in organic synthesis. Compared to (3-Cyanopropyl)trimethoxysilane, it offers different reactivity patterns due to the presence of the chlorine atom instead of methoxy groups. Similarly, (3-Cyanopropyl)methyldichlorosilane has two chlorine atoms, making it more reactive but less selective in substitution reactions .

Properties

IUPAC Name

4-[chloro(dimethyl)silyl]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNSi/c1-9(2,7)6-4-3-5-8/h3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIARXZSVWTOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066324
Record name Butanenitrile, 4-(chlorodimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18156-15-5
Record name 3-Cyanopropyldimethylchlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18156-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyanopropyl dimethyl chlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018156155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanenitrile, 4-(chlorodimethylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanenitrile, 4-(chlorodimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chlorodimethylsilyl)butyronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(Chlorodimethylsilyl)butanenitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KML9HY5KPT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Cyanopropyl)dimethylchlorosilane
Reactant of Route 2
Reactant of Route 2
(3-Cyanopropyl)dimethylchlorosilane
Reactant of Route 3
Reactant of Route 3
(3-Cyanopropyl)dimethylchlorosilane
Reactant of Route 4
Reactant of Route 4
(3-Cyanopropyl)dimethylchlorosilane
Reactant of Route 5
Reactant of Route 5
(3-Cyanopropyl)dimethylchlorosilane
Reactant of Route 6
Reactant of Route 6
(3-Cyanopropyl)dimethylchlorosilane
Customer
Q & A

Q1: How does 3-Cyanopropyldimethylchlorosilane interact with surfaces and what are the downstream effects?

A: 3-Cyanopropyldimethylchlorosilane (CPDCS) interacts with surfaces primarily through its reactive chlorosilane group (-SiCl). This group readily hydrolyzes in the presence of moisture, forming silanol groups (-SiOH) that can condense with hydroxyl groups (-OH) present on various surfaces like silica, glass, or even biological materials. This condensation reaction leads to the formation of strong covalent Si-O-Si bonds, effectively anchoring the CPDCS molecule to the surface. [, , ]

  • Hydrophobicity: The attached cyanopropyldimethyl groups are hydrophobic, rendering the surface water-repellent. [, , ]
  • Reduced Surface Energy: The hydrophobic modification lowers the surface free energy, impacting interactions with other molecules or materials. []
  • Platform for further Functionalization: The cyano group (-CN) can be further modified through chemical reactions, enabling the attachment of other molecules or biomolecules for specific applications. []

Q2: What is the structural characterization of 3-Cyanopropyldimethylchlorosilane?

A2: 3-Cyanopropyldimethylchlorosilane has the following characteristics:

  • Spectroscopic data:
    • Infrared spectroscopy (IR): Presence of characteristic peaks for -CN, -CH, and Si-Cl functional groups. []

Q3: How does CPDCS modified surface impact lipid bilayer formation?

A: Studies show that CPDCS modification creates a surface conducive to lipid bilayer formation. The hydrophobic cyanopropyldimethyl groups on the surface promote lipid monolayer formation, with the lipid tails oriented towards the modified glass. This monolayer serves as a foundation for a stable lipid bilayer to suspend across the orifice of a glass nanopore membrane. The stability is attributed to the small bilayer area and the strong interaction between the lipid and the modified surface. []

Q4: Can you elaborate on the applications of 3-Cyanopropyldimethylchlorosilane in capillary zone electrophoresis?

A: CPDCS plays a crucial role in creating stable hybrid phospholipid bilayers (HPBs) for capillary zone electrophoresis (CZE). These HPBs serve as capillary coatings to minimize the nonspecific adsorption of proteins, a common challenge in CZE protein separations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.